molecular formula C18H15N3O6 B2427040 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide CAS No. 1021225-14-8

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide

Cat. No.: B2427040
CAS No.: 1021225-14-8
M. Wt: 369.333
InChI Key: HUNWXRMDKOMFLX-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a dimethoxybenzamide group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring and a dimethoxybenzamide structure. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications.

Synthetic Route Overview

  • Formation of Benzo[d][1,3]dioxole Derivative : Initial synthesis begins with the preparation of the benzo[d][1,3]dioxole framework.
  • Oxadiazole Ring Construction : Subsequent steps involve creating the oxadiazole ring through condensation reactions.
  • Amide Formation : The final step includes attaching the dimethoxybenzamide group to yield the target compound.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

These compounds were found to be non-cytotoxic to normal cell lines (IC50 > 150 µM), indicating a favorable therapeutic index.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
  • Apoptosis Induction : It potentially modulates apoptotic pathways by affecting proteins such as Bax and Bcl-2.

Research indicates that these compounds can interfere with cell cycle progression and induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and mitochondrial pathways .

Antidiabetic Potential

In addition to anticancer properties, some derivatives of benzodioxole have shown promising results in antidiabetic applications. For example:

  • α-Amylase Inhibition : Certain synthesized compounds demonstrated significant inhibition against α-amylase with IC50 values as low as 0.68 µM .

This suggests potential for managing diabetes through modulation of carbohydrate metabolism.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzodioxole derivatives:

  • Anticancer Efficacy : A study found that specific derivatives exhibited strong antiproliferative activity against multiple cancer cell lines while sparing normal cells .
  • Antidiabetic Effects : Another investigation into benzodioxol carboxamide derivatives revealed their effectiveness in reducing blood glucose levels in diabetic mice models .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-23-11-4-6-13(24-2)12(8-11)16(22)19-18-21-20-17(27-18)10-3-5-14-15(7-10)26-9-25-14/h3-8H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNWXRMDKOMFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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